molecular formula C12H18N2O B12123175 1-Tert-butyl-3-(2-methylphenyl)urea

1-Tert-butyl-3-(2-methylphenyl)urea

Cat. No.: B12123175
M. Wt: 206.28 g/mol
InChI Key: ZGYVGZHSMYBSDV-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C12H18N2O It is a derivative of urea, where the hydrogen atoms are replaced by a tert-butyl group and a 2-methylphenyl group

Preparation Methods

The synthesis of 1-Tert-butyl-3-(2-methylphenyl)urea typically involves the reaction of tert-butyl isocyanate with 2-methylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-Butyl isocyanate+2-MethylanilineThis compound\text{tert-Butyl isocyanate} + \text{2-Methylaniline} \rightarrow \text{this compound} tert-Butyl isocyanate+2-Methylaniline→this compound

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After completion, the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

1-Tert-butyl-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The tert-butyl and 2-methylphenyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Tert-butyl-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:

  • 1-Tert-butyl-3-(2-chloro-6-methylphenyl)urea
  • 1-Tert-butyl-3-(4-chlorophenyl)urea
  • 1-Butyl-3-(5-chloro-2-methylphenyl)urea

These compounds share a similar core structure but differ in the substituents attached to the aromatic ring The differences in substituents can lead to variations in their chemical properties, reactivity, and applications

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-tert-butyl-3-(2-methylphenyl)urea

InChI

InChI=1S/C12H18N2O/c1-9-7-5-6-8-10(9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)

InChI Key

ZGYVGZHSMYBSDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C)(C)C

Origin of Product

United States

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